(3-Bromo-5-chlorophenyl)(5-chloro-2-hydroxyphenyl)methanone
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Overview
Description
(3-Bromo-5-chlorophenyl)(5-chloro-2-hydroxyphenyl)methanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-chlorophenyl)(5-chloro-2-hydroxyphenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-5-chlorobenzene and 5-chloro-2-hydroxybenzaldehyde.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 3-bromo-5-chlorobenzene and 5-chloro-2-hydroxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction forms the desired ketone product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve the use of automated reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-chlorophenyl)(5-chloro-2-hydroxyphenyl)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups.
Oxidation Reactions: Quinones or other oxidized products.
Reduction Reactions: Secondary alcohols.
Scientific Research Applications
(3-Bromo-5-chlorophenyl)(5-chloro-2-hydroxyphenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-Bromo-5-chlorophenyl)(5-chloro-2-hydroxyphenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine, chlorine, and hydroxyl groups can influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-5-chlorophenyl)(4-chlorophenyl)methanone: Similar structure but lacks the hydroxyl group.
(3-Bromo-5-chlorophenyl)(2-hydroxyphenyl)methanone: Similar structure but with different positioning of the hydroxyl group.
(3-Bromo-4-chlorophenyl)(5-chloro-2-hydroxyphenyl)methanone: Similar structure but with different positioning of the bromine and chlorine atoms.
Uniqueness
(3-Bromo-5-chlorophenyl)(5-chloro-2-hydroxyphenyl)methanone is unique due to the specific arrangement of bromine, chlorine, and hydroxyl groups on the phenyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
329944-61-8 |
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Molecular Formula |
C13H7BrCl2O2 |
Molecular Weight |
346.0 g/mol |
IUPAC Name |
(3-bromo-5-chlorophenyl)-(5-chloro-2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H7BrCl2O2/c14-8-3-7(4-10(16)5-8)13(18)11-6-9(15)1-2-12(11)17/h1-6,17H |
InChI Key |
PKYWVBXMHICBEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C2=CC(=CC(=C2)Br)Cl)O |
Origin of Product |
United States |
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